![molecular formula C14H19NO3 B5781270 2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B5781270.png)
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone is an organic compound that features a methoxyphenoxy group and a piperidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone typically involves the reaction of 3-methoxyphenol with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the ethanone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: Formation of 2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(3-Methoxyphenoxy)-1-(morpholin-4-yl)ethanone
- 2-(3-Methoxyphenoxy)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the specific positioning of the methoxy group on the phenoxy ring and the presence of the piperidinyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-7-13(10-12)18-11-14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPEAQXIAGRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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